

Application Notes and Protocols for BRD-4592 (Roxadustat/FG-4592)

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Compound of Interest

Compound Name: BRD-4592

Cat. No.: B15565538

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Disclaimer: The identifier "**BRD-4592**" can refer to two distinct chemical compounds. This document pertains to Roxadustat (also known as FG-4592), a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. Should you be researching the allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase (CAS# 2119598-24-0), please refer to documentation specific to that molecule.

These notes are intended for researchers, scientists, and drug development professionals. They provide best practices for the handling, storage, and experimental use of Roxadustat (FG-4592).

Introduction

Roxadustat (FG-4592) is a first-in-class, orally bioavailable inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase.[1][2] By inhibiting the degradation of HIF- α , Roxadustat mimics a hypoxic state, leading to the activation of HIF-responsive genes, including those involved in erythropoiesis and iron metabolism.[3][4] This mechanism has led to its approval for the treatment of anemia associated with chronic kidney disease (CKD).[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of Roxadustat is provided in the table below.

Property	Value	Reference
Chemical Name	N-[(4-hydroxy-1-methyl-7-phenoxy-3-isoquinoliny)carbonyl]-glycine	
Synonyms	FG-4592, ASP1517	
CAS Number	808118-40-3	
Molecular Formula	C ₁₉ H ₁₆ N ₂ O ₅	
Molecular Weight	352.34 g/mol	
Appearance	Crystalline solid	
Purity	≥98%	

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity and activity of Roxadustat.

Safety Precautions

Standard laboratory safety protocols should be followed when handling Roxadustat. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder. In case of contact with eyes or skin, flush with copious amounts of water.

Storage Conditions

Recommendations for the storage of Roxadustat in both solid and solution forms are outlined below.

Form	Storage Temperature	Duration	Reference
Solid (Powder)	-20°C	≥ 4 years	
Stock Solution (-80°C)	-80°C	1 year	
Stock Solution (-20°C)	-20°C	1 month	

- Note: Aliquoting stock solutions is recommended to avoid repeated freeze-thaw cycles.

Preparation of Stock Solutions

Roxadustat exhibits solubility in various organic solvents. The table below provides solubility data for common laboratory solvents.

Solvent	Solubility	Reference
Dimethylformamide (DMF)	50 mg/mL	
Dimethyl sulfoxide (DMSO)	30 - 70 mg/mL	
Ethanol	0.1 mg/mL	

For in vitro cell-based assays, a stock solution is typically prepared in DMSO. For in vivo animal studies, a common formulation involves dissolving Roxadustat in a vehicle such as a mixture of DMSO, PEG300, Tween 80, and water.

Experimental Protocols

The following are general protocols for common experiments involving Roxadustat. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Cell-Based Assay: HIF-1 α Stabilization

This protocol describes a method to assess the ability of Roxadustat to stabilize HIF-1 α in cultured cells.

- **Cell Culture:** Plate cells (e.g., Hep3B, HK-2) in appropriate culture vessels and allow them to adhere overnight.
- **Treatment:** Prepare a working solution of Roxadustat in culture medium from a DMSO stock. The final DMSO concentration should typically be $\leq 0.1\%$. Treat cells with a range of Roxadustat concentrations (e.g., 5 μM to 100 μM) for a specified time (e.g., 4-24 hours). Include a vehicle control (DMSO) group.
- **Cell Lysis:** After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
- **Western Blotting:** Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody against HIF-1 α , followed by an appropriate HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., β -actin) for loading control.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Animal Study: Murine Model of Renal Injury

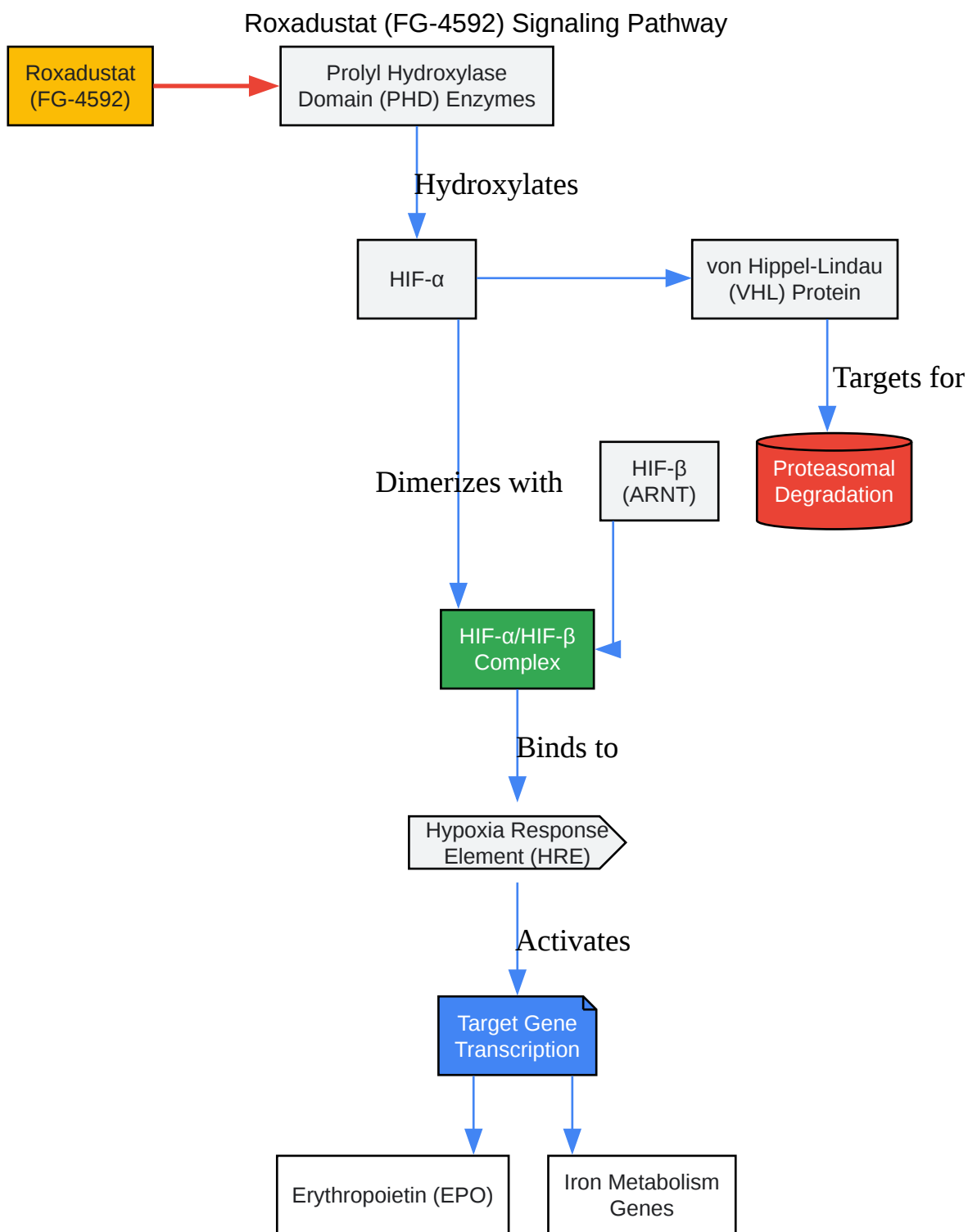
This protocol provides a general framework for evaluating the protective effects of Roxadustat in a mouse model of cisplatin-induced acute kidney injury.

- **Animal Acclimatization:** Acclimate mice to the laboratory conditions for at least one week prior to the experiment.
- **Group Allocation:** Randomly assign animals to treatment groups (e.g., vehicle control, cisplatin + vehicle, cisplatin + Roxadustat).
- **Dosing:** Prepare Roxadustat in a suitable vehicle for oral gavage or intraperitoneal injection. Administer Roxadustat (e.g., 10 mg/kg) or vehicle daily for a predetermined period before and/or after the induction of kidney injury.
- **Induction of Injury:** On the designated day, induce acute kidney injury by a single intraperitoneal injection of cisplatin.

- **Sample Collection:** At the end of the study period, collect blood samples for measurement of renal function markers (e.g., BUN, creatinine). Euthanize the animals and harvest the kidneys for histological analysis and molecular studies.
- **Analysis:** Evaluate renal function parameters and assess kidney tissue for signs of damage through histological staining (e.g., H&E, PAS). Perform molecular analyses (e.g., Western blotting, qPCR) to investigate the expression of relevant proteins and genes.

Mechanism of Action and Experimental Workflow Diagrams

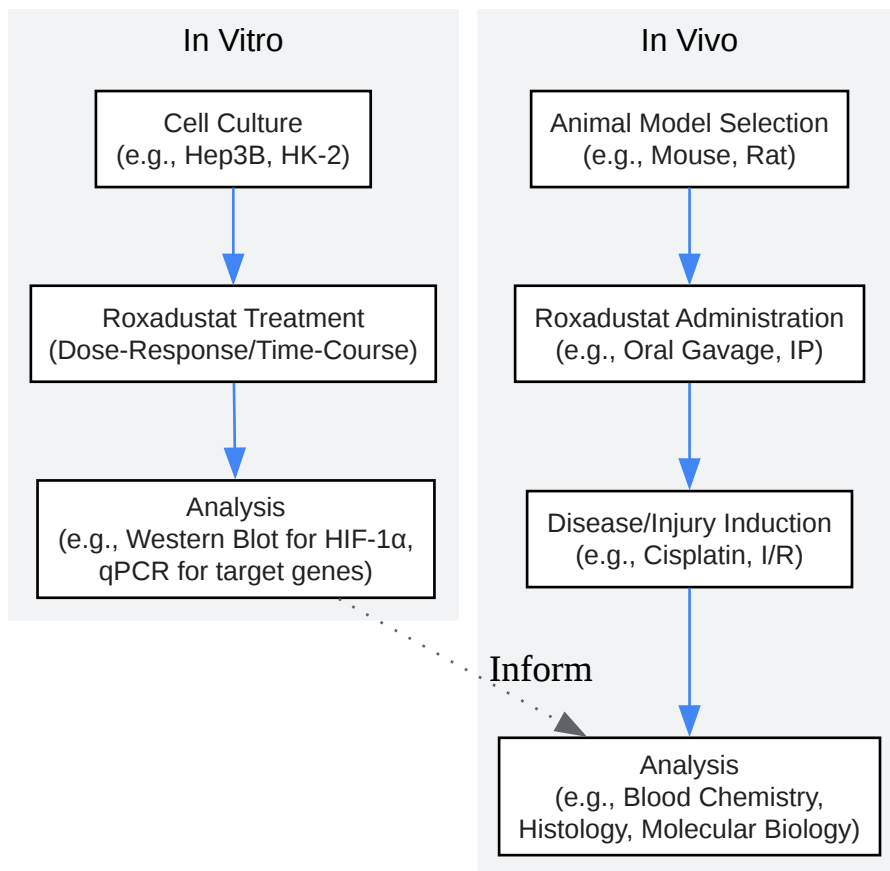
The following diagrams illustrate the signaling pathway of Roxadustat and a general experimental workflow.



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Caption: Roxadustat inhibits PHD enzymes, leading to HIF-α stabilization and target gene transcription.

General Experimental Workflow for Roxadustat Studies



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Caption: A generalized workflow for conducting in vitro and in vivo experiments with Roxadustat.

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